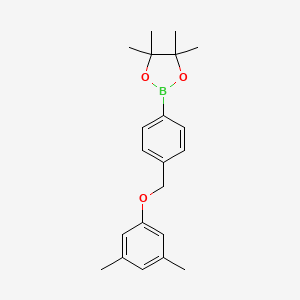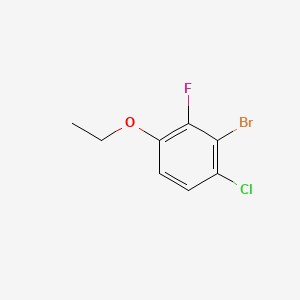
5-(Cyclopropylmethoxy)-2-hydrazineylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylmethoxy)-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and a hydrazinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(Cyclopropylmethoxy)pyridine.
Hydrazination: The 5-(Cyclopropylmethoxy)pyridine is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 2-position.
Industrial Production Methods
While specific industrial production methods for 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-2-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-2-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethoxy)-2-pyridinecarboxylic acid
- 2-(Cyclopropylmethoxy)phenyl derivatives
Uniqueness
5-(Cyclopropylmethoxy)-2-hydrazinylpyridine is unique due to the presence of both the cyclopropylmethoxy and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
[5-(cyclopropylmethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C9H13N3O/c10-12-9-4-3-8(5-11-9)13-6-7-1-2-7/h3-5,7H,1-2,6,10H2,(H,11,12) |
InChI Key |
OSIFIZAUIUNBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


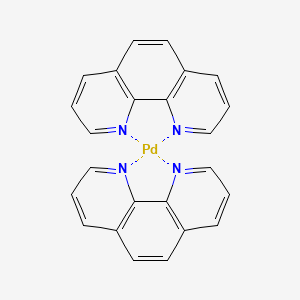
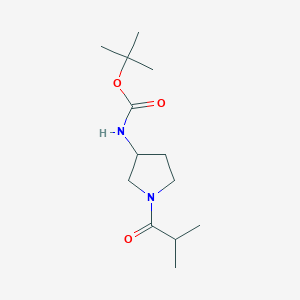
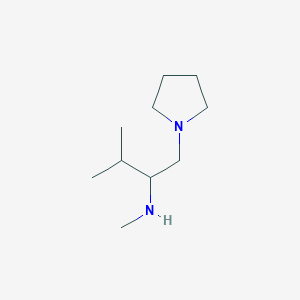
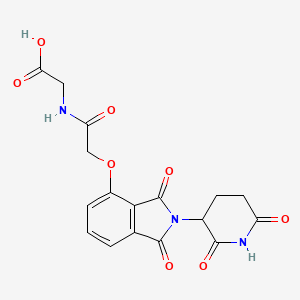
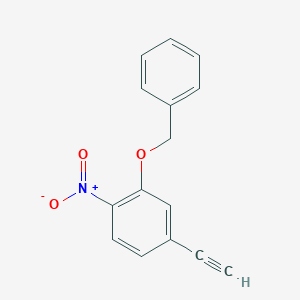
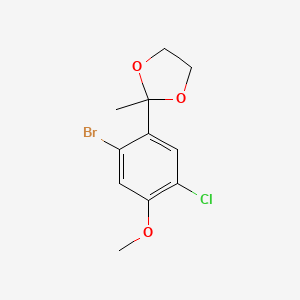

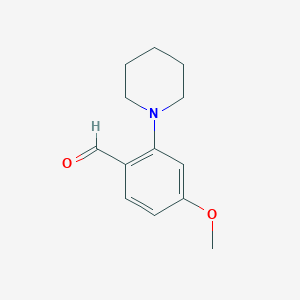
![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
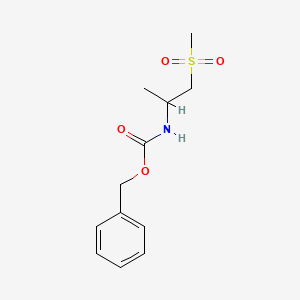
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)
